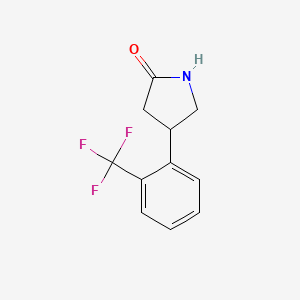

4-(2-(Trifluoromethyl)phenyl)pyrrolidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(2-(Trifluoromethyl)phenyl)pyrrolidin-2-one, commonly known as TFP, is a chemical compound that has gained attention in scientific research due to its unique properties. TFP is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 223.2 g/mol. TFP is used in various scientific research applications due to its ability to act as a potent inhibitor of certain enzymes.

Scientific Research Applications

- The pyrrolidine ring serves as a versatile scaffold for designing biologically active compounds. Medicinal chemists widely use it due to its sp³-hybridization, stereochemistry contribution, and non-planarity (known as “pseudorotation”). Researchers have explored derivatives of this ring, including pyrrolidine-2-one, pyrrolizines, and pyrrolidine-2,5-diones, for drug development .

- Stereogenic carbons within the pyrrolidine ring influence the biological profile of drug candidates. Different stereoisomers and spatial orientations of substituents impact binding modes to enantioselective proteins .

- Trifluoromethyl-substituted pyridine derivatives, which share similarities with the pyrrolidine ring, exhibit potent fungicidal activity. These compounds have advantages over other derivatives, making them valuable in crop protection .

- Trifluoromethylpyridines, including related structures like our compound, serve as building blocks in organic synthesis. They contribute to the construction of more complex molecules, such as fluazinam, a fungicide .

- The trifluoromethyl group enhances the reactivity of organic molecules. Researchers have explored its use in catalytic reactions and as a functional group in materials science .

- The unique properties of the pyrrolidine ring allow efficient exploration of pharmacophore space. Researchers can modify substituents on the ring to fine-tune biological activity .

- Investigations into the influence of steric factors on biological activity provide valuable insights. For instance, stereochemical variations impact the activity of compounds targeting specific proteins .

Medicinal Chemistry and Drug Discovery

Fungicides and Agrochemicals

Synthetic Building Blocks

Material Science and Catalysis

Pharmacophore Exploration

Stereochemistry Studies

Mechanism of Action

Target of Action

It is known that pyrrolidine derivatives have been widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .

Mode of Action

It is known that the pyrrolidine ring and its derivatives, including pyrrolizines and pyrrolidine-2-one, have been characterized by target selectivity . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Biochemical Pathways

It is known that the introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Pharmacokinetics

It is known that the introduction of heteroatomic fragments in these molecules is a useful tool for obtaining the best adme/tox results for drug candidates .

Result of Action

It is known that the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Action Environment

It is known that heteroatomic saturated ring systems allow a greater chance of generating structural diversity .

properties

IUPAC Name |

4-[2-(trifluoromethyl)phenyl]pyrrolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F3NO/c12-11(13,14)9-4-2-1-3-8(9)7-5-10(16)15-6-7/h1-4,7H,5-6H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTHNELFHDXCEGD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1=O)C2=CC=CC=C2C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-(Trifluoromethyl)phenyl)pyrrolidin-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-ethyloxalamide](/img/structure/B2414928.png)

![4-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]benzonitrile](/img/structure/B2414940.png)

![3-(2-(4-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2414944.png)

![N-(3-chloro-4-methylphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]naphthalene-1-carboxamide](/img/structure/B2414946.png)

![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)(((2-methylphenyl)methyl)amino)formamide](/img/structure/B2414949.png)